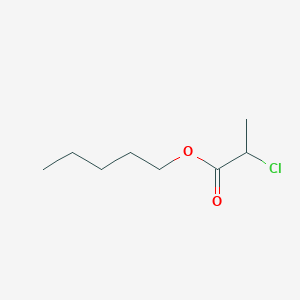
Propanoic acid, 2-chloro-, pentyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2-chloro-, pentyl ester, also known as pentyl 2-chloropropanoate, is an organic compound with the molecular formula C8H15ClO2. It is an ester derived from propanoic acid and pentanol, with a chlorine atom substituted at the second carbon of the propanoic acid chain. This compound is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanoic acid, 2-chloro-, pentyl ester can be synthesized through the esterification of 2-chloropropanoic acid with pentanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The general reaction is as follows:
2-chloropropanoic acid+pentanol→pentyl 2-chloropropanoate+water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are passed over a solid acid catalyst at elevated temperatures and pressures to achieve high conversion rates and yields.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-chloro-, pentyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 2-chloropropanoic acid and pentanol.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as hydroxide ions.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: 2-chloropropanoic acid and pentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Corresponding alcohols.
Scientific Research Applications
Propanoic acid, 2-chloro-, pentyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of other compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of propanoic acid, 2-chloro-, pentyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 2-chloropropanoic acid and pentanol, which may then interact with biological molecules. The chlorine atom in the compound can also participate in substitution reactions, leading to the formation of different derivatives with distinct biological activities.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, pentyl ester: Similar structure but lacks the chlorine atom.
Propanoic acid, 2-methyl-, pentyl ester: Contains a methyl group instead of a chlorine atom.
Propanoic acid, 2-hydroxy-, pentyl ester: Contains a hydroxyl group instead of a chlorine atom.
Uniqueness
Propanoic acid, 2-chloro-, pentyl ester is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological properties compared to its non-chlorinated counterparts. This makes it valuable in specific synthetic and research applications where the chlorine atom’s reactivity is advantageous.
Properties
CAS No. |
86711-71-9 |
|---|---|
Molecular Formula |
C8H15ClO2 |
Molecular Weight |
178.65 g/mol |
IUPAC Name |
pentyl 2-chloropropanoate |
InChI |
InChI=1S/C8H15ClO2/c1-3-4-5-6-11-8(10)7(2)9/h7H,3-6H2,1-2H3 |
InChI Key |
ASYLXRAVZWKEBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















